molecular formula C23H20N4OS B5863429 2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-benzylideneacetohydrazide

2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-benzylideneacetohydrazide

Katalognummer B5863429
Molekulargewicht: 400.5 g/mol
InChI-Schlüssel: BCUGQEOEWTUERZ-BUVRLJJBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-benzylideneacetohydrazide, also known as BBTA, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BBTA is a thiosemicarbazone derivative that exhibits promising cytotoxicity against various cancer cell lines.

Wirkmechanismus

The mechanism of action of 2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-benzylideneacetohydrazide is not fully understood, but it is believed to involve the inhibition of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. This compound may also induce oxidative stress and DNA damage, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells through the activation of caspases and the upregulation of pro-apoptotic proteins. It also inhibits the expression of anti-apoptotic proteins, such as Bcl-2. This compound has been shown to induce cell cycle arrest at the G2/M phase, which may contribute to its cytotoxic effects. In addition, this compound has been shown to inhibit angiogenesis, which is essential for tumor growth and metastasis.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-benzylideneacetohydrazide is its broad-spectrum cytotoxicity against various cancer cell lines. It also exhibits low toxicity towards normal cells, making it a potential candidate for cancer therapy. However, this compound has poor solubility in water, which may limit its use in in vivo studies. In addition, further studies are needed to determine the optimal dosage and administration route for this compound.

Zukünftige Richtungen

Future research on 2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-benzylideneacetohydrazide should focus on improving its solubility and bioavailability to enhance its therapeutic efficacy. In addition, further studies are needed to elucidate the mechanism of action of this compound and its potential as an adjuvant therapy for cancer treatment. Other potential applications of this compound, such as its use as an antimicrobial agent or as a tool for studying ribonucleotide reductase, should also be explored.

Synthesemethoden

2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-benzylideneacetohydrazide can be synthesized by the reaction of 2-mercaptobenzimidazole with benzaldehyde in the presence of acetic acid, followed by the reaction with 2-acetylhydrazine and benzyl chloride. The final product is obtained by recrystallization from ethanol.

Wissenschaftliche Forschungsanwendungen

2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-benzylideneacetohydrazide has shown significant potential as an anticancer agent. It exhibits cytotoxicity against a variety of cancer cell lines, including breast cancer, lung cancer, colon cancer, and leukemia. This compound has also been shown to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle. In addition, this compound has demonstrated the ability to sensitize cancer cells to chemotherapy drugs, making it a potential adjuvant therapy for cancer treatment.

Eigenschaften

IUPAC Name

2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(E)-benzylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4OS/c28-22(26-24-15-18-9-3-1-4-10-18)17-29-23-25-20-13-7-8-14-21(20)27(23)16-19-11-5-2-6-12-19/h1-15H,16-17H2,(H,26,28)/b24-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCUGQEOEWTUERZ-BUVRLJJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.